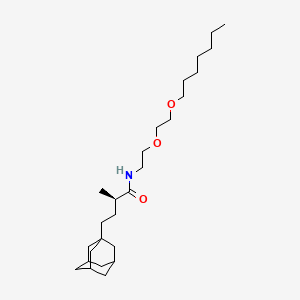![molecular formula C4H10O11P2 B12394604 [(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate typically involves the phosphorylation of fructose-6-phosphate. This reaction is catalyzed by the enzyme phosphofructokinase-2 in the presence of adenosine triphosphate (ATP). The reaction conditions usually require a buffered aqueous solution at a pH of around 7.5 and a temperature of approximately 37°C .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae are commonly used to produce large quantities of fructose 2,6-diphosphate. The fermentation process is optimized for high yield and purity, followed by downstream processing steps such as extraction, purification, and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Phosphoryl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific enzymes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fructose 2,6-bisphosphate, while reduction can produce fructose-2,6-bisphosphonate .
Wissenschaftliche Forschungsanwendungen
[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: It plays a significant role in metabolic studies, particularly in understanding glycolysis and gluconeogenesis.
Medicine: It is investigated for its potential therapeutic effects in metabolic disorders such as diabetes and obesity.
Wirkmechanismus
The compound exerts its effects primarily through the regulation of key enzymes in metabolic pathways. It activates phosphofructokinase-1, enhancing glycolysis, and inhibits fructose-1,6-bisphosphatase, reducing gluconeogenesis. These actions are mediated through allosteric interactions with the enzymes, altering their conformation and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fructose 1,6-bisphosphate
- Glucose 6-phosphate
- Mannose 6-phosphate
Uniqueness
[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate is unique due to its dual role in regulating both glycolysis and gluconeogenesis. Unlike other phosphorylated sugars, it has a specific and potent effect on phosphofructokinase-1 and fructose-1,6-bisphosphatase, making it a critical regulator of glucose metabolism .
Eigenschaften
Molekularformel |
C4H10O11P2 |
|---|---|
Molekulargewicht |
296.06 g/mol |
IUPAC-Name |
[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C4H10O11P2/c5-1-2(6)4(15-17(10,11)12)13-3(1)14-16(7,8)9/h1-6H,(H2,7,8,9)(H2,10,11,12)/t1-,2?,3-,4+/m0/s1 |
InChI-Schlüssel |
VXKFLGXHJNCMQC-CXGJRXCASA-N |
Isomerische SMILES |
[C@H]1([C@@H](O[C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O |
Kanonische SMILES |
C1(C(C(OC1OP(=O)(O)O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394523.png)
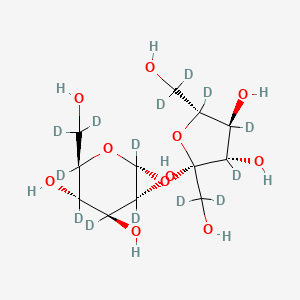
![N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B12394532.png)
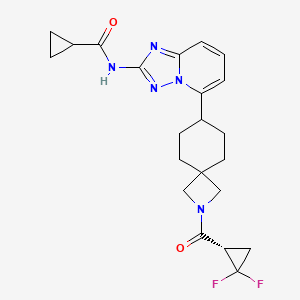

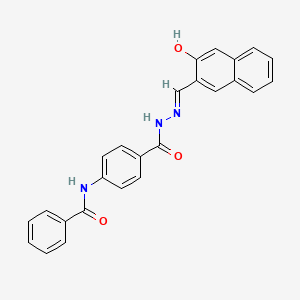
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)

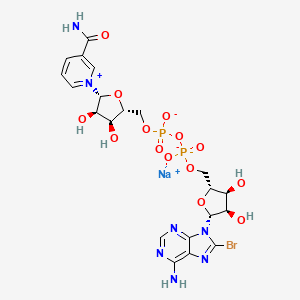
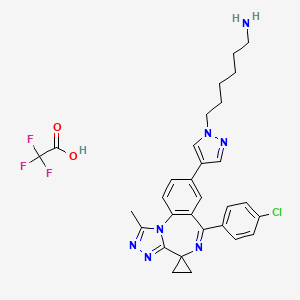

![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
